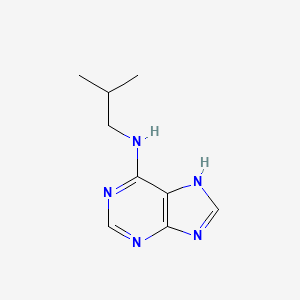

n-isobutyl-1h-purin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

n-isobutyl-1h-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of n-isobutyl-1h-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with isobutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Alkylation and Substitution Reactions

The compound undergoes regioselective alkylation and substitution reactions at reactive sites on the purine scaffold:

-

N7 Alkylation : A novel SnCl₄-catalyzed method enables direct N7-tert-alkylation of 6-substituted purines. For example, reactions with tert-butyl halides yield N7-tert-butyl derivatives, though primary/secondary alkyl halides show poor conversion due to carbocation stability limitations .

-

C6 Substitution : The amino group at C6 participates in nucleophilic aromatic substitution (SNAr) with alkoxides or thiols under basic conditions, enabling functionalization at this position .

Table 1: Alkylation and Substitution Outcomes

Oxidation and Cyclocondensation

Under oxidative alkaline conditions, n-isobutyl-1H-purin-6-amine derivatives form Schiff base intermediates, which undergo cyclocondensation to yield tri-substituted purines. Metal-free oxidative coupling with primary alkoxides drives this pathway, favoring type B purines with bulky substituents .

Stability Under Reaction Conditions

The tert-butyl group at N7 exhibits stability during further modifications such as:

-

C6 Chlorination : Retains integrity during reactions with POCl₃ or PCl₅.

-

Amination : Stable under ammonia or amine treatment at elevated temperatures .

Key Stability Observations :

-

Degradation occurs under prolonged acidic conditions (pH < 3).

-

Thermal stability up to 150°C in inert atmospheres.

Mechanistic Insights

Applications De Recherche Scientifique

Pharmacological Applications

n-Isobutyl-1H-purin-6-amine has been investigated for its potential as a therapeutic agent in several medical conditions due to its ability to modulate key biological pathways.

1.1. Phosphoinositide 3-Kinase Inhibition

Research has shown that derivatives of this compound can act as inhibitors of phosphoinositide 3-kinases (PI3Ks). These enzymes are crucial in various cellular processes, including growth, proliferation, and survival. Inhibiting PI3K activity has therapeutic implications for treating cancers and inflammatory diseases.

Case Study:

A patent describes the use of n-isobutyl-1H-purin-6-amines in treating conditions associated with abnormal PI3K activity, such as autoimmune diseases and cancers. The compounds were demonstrated to effectively modulate PI3K activity in vitro and in vivo, suggesting their potential utility in clinical settings for managing these diseases .

1.2. Anticancer Activity

Studies have highlighted the cytotoxic effects of this compound derivatives on various cancer cell lines. For instance, experiments conducted on K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cells indicated that certain derivatives exhibited significant antiproliferative activity.

Data Table: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | GI50 (µM) | Comparison |

|---|---|---|---|

| 4a | K-562 | 17.8 | Higher than bohemine |

| 4d | MCF-7 | 4.7 | Higher than roscovitine |

| 4e | K-562 | 25.0 | Lower than bohemine |

The study demonstrated that these compounds could inhibit cell proliferation significantly more than established drugs like bohemine and roscovitine, indicating their potential as novel anticancer agents .

Neuroprotective Effects

The neuroprotective properties of this compound derivatives have also been explored, particularly in the context of ischemic stroke and neurodegenerative diseases.

Case Study:

In a pharmacological screening approach, derivatives were tested for their ability to protect neurons from oxidative stress and apoptosis induced by ischemic conditions. Results indicated that some compounds significantly reduced neuronal damage and infarction size when administered post-injury .

Mécanisme D'action

The mechanism of action of n-isobutyl-1h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenine: A naturally occurring purine base found in DNA and RNA.

Guanine: Another purine base that pairs with cytosine in DNA.

Caffeine: A stimulant that is structurally related to purines.

Uniqueness

n-isobutyl-1h-purin-6-amine is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties

Activité Biologique

N-isobutyl-1H-purin-6-amine is a derivative of purine that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its structural similarity to natural nucleotides, which allows it to interact with various biological systems, including enzyme inhibition and modulation of cellular processes.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism and signaling pathways. It can act as an inhibitor or activator , influencing various biological processes. The precise mechanisms depend on the context of use and the specific molecular targets engaged by the compound.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiparasitic Activity : Studies have highlighted its potential against Trypanosoma brucei, a parasite responsible for African sleeping sickness. The compound has shown selectivity and potency in inhibiting key enzymes associated with the parasite's survival .

- Antitumor Properties : As part of ongoing investigations into purine derivatives, this compound has been explored for its antitumor potential, with modifications leading to enhanced activity against various cancer cell lines .

1. Antiparasitic Activity

A notable study focused on the structure-activity relationship (SAR) of purine derivatives identified this compound as a promising lead compound. The study reported significant inhibition of T. brucei with a pEC50 value exceeding 7.0, indicating strong potency against this pathogen .

| Compound | pEC50 (T. brucei) | Selectivity Index |

|---|---|---|

| This compound | ≥7.0 | >100 |

2. Antitumor Studies

In another investigation, a series of purine derivatives were synthesized and screened for their antitumor activity. This compound was included in the screening panel, showing promising results against several cancer cell lines. The modifications made to the purine scaffold enhanced its cytotoxic effects significantly.

| Compound | IC50 (Cancer Cell Line) | Modifications |

|---|---|---|

| This compound | 12 µM (HeLa) | C2 and C6 substitutions |

Toxicological Assessments

While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Toxicological evaluations have indicated that while some derivatives exhibit cytotoxicity towards cancer cells, they maintain selectivity over normal cells, suggesting a favorable therapeutic window .

Propriétés

IUPAC Name |

N-(2-methylpropyl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-6(2)3-10-8-7-9(12-4-11-7)14-5-13-8/h4-6H,3H2,1-2H3,(H2,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEXZTANKWVLKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC=NC2=C1NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879566 |

Source

|

| Record name | ADENINE,N6-I-BUTYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.